molecular formula C13H11NO3S B130278 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine CAS No. 63160-13-4

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine

Cat. No.: B130278
CAS No.: 63160-13-4
M. Wt: 261.3 g/mol
InChI Key: MKHGVMIXRPGHOO-UHFFFAOYSA-N
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Description

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine is a heterocyclic organic compound known for its significant role in organic synthesis. It is commonly referred to as the Davis reagent, named after Franklin A. Davis, who developed it. This compound is particularly useful for the α-hydroxylation of ketones and esters, making it a valuable tool in synthetic organic chemistry .

Mechanism of Action

Target of Action

The primary target of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine, also known as the Davis reagent, is the carbon–carbon double bond of certain organic compounds . This compound is particularly useful for the α-hydroxylation of ketones and esters .

Mode of Action

The Davis reagent interacts with its targets by enabling the generation of sulfinate anions through the oxidation of the corresponding thiolates . This interaction leads to changes in the chemical structure of the target compounds, specifically the formation of sulfones .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of the carbon–carbon double bond of the target compounds . This process includes the absorption of oxygen to form peroxide, followed by thermal decomposition and oxidation . The end result is the formation of sulfones .

Pharmacokinetics

The compound’s ability to generate sulfinate anions and subsequently form sulfones suggests that it may have significant reactivity and potential bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of the target compounds. The oxidation process leads to the formation of sulfones, which are highly reactive and can participate in further chemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . These factors can affect the compound’s reactivity, efficacy, and stability. For instance, the oxidation process requires the absorption of oxygen, suggesting that the compound’s action may be more effective in oxygen-rich environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine typically involves the reaction of phenylsulfonylacetophenone with an oxidizing agent. One common method is the oxidation of phenylsulfonylacetophenone using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-(benzenesulfonyl)-3-phenyloxaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHGVMIXRPGHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N(O2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313234
Record name 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
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Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63160-13-4
Record name 3-Phenyl-2-(phenylsulfonyl)oxaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63160-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 268112
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Record name 63160-13-4
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Record name 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
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Record name 2-(benzenesulfonyl)-3-phenyloxaziridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine (PPO) play in the epoxidation reactions described in the research paper?

A1: In this study, this compound (PPO) serves as the oxidizing agent, also known as the oxygen source, for the epoxidation of alkenes. [] This means that PPO provides the oxygen atom that is transferred to the carbon-carbon double bond of the alkene substrate, ultimately forming the epoxide product. The bis(pyridylimino)isoindolato-iridium complexes act as catalysts, facilitating the oxygen transfer process.

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